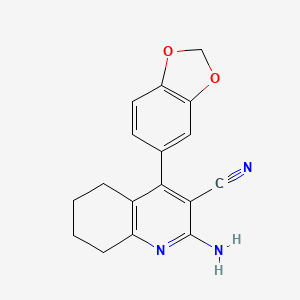![molecular formula C19H21N5O3 B5545008 1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)
1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of complex organic molecules featuring a pyrrol-2-yl and a diazabicyclononane moiety, indicative of potential biological activity or chemical utility. Such compounds often arise in the context of synthesizing heterocyclic compounds, which are central to developing pharmaceuticals, agrochemicals, and materials.
Synthesis Analysis
Synthesizing compounds like the one described typically involves multi-step organic reactions, starting from basic heterocyclic units. For instance, El-Nabi's research on pyrrolo[2,3-d]pyrazoles demonstrates the use of cycloaddition reactions, a common strategy for constructing complex heterocycles by joining smaller units (El-Nabi, 1997). Similarly, Zhang et al.'s work on pyrrolo[1,2-a]quinoxalines underscores the role of intramolecular cyclization, which might be applicable to our compound's synthesis (Zhang et al., 2015).
Molecular Structure Analysis
The detailed molecular structure of heterocyclic compounds reveals insights into their chemical behavior and potential applications. Compounds like the one discussed often exhibit complex 3D geometries and stereochemistry, impacting their reactivity and interaction with biological targets. X-ray diffraction analysis, as employed by Aliev et al., is a critical tool for elucidating such structures (Aliev et al., 2001).
Applications De Recherche Scientifique
Synthesis and Reactivity
- Research demonstrates the synthesis and reactivity of heterocyclic compounds, including pyrroles, pyridines, and pyrimidines, through various chemical reactions. These reactions are essential for creating compounds with potential antiviral, antibacterial, and therapeutic applications. For instance, the preparation of pyrrole and pyridine derivatives through reactions involving amino compounds and carbonyl compounds has been reported, highlighting their potential in medicinal chemistry and drug development (Attaby et al., 2006).
Catalysis and Material Science
- Several studies focus on the catalytic behaviors of compounds containing pyrrole and related heterocycles. These catalysts are used in polymerization and oligomerization processes, offering pathways to synthesize new materials with unique properties. The catalytic activity of complexes involving heterocyclic ligands toward ethylene reactivity has been explored, indicating their utility in producing polymers with specific characteristics (Sun et al., 2007).
Novel Heterocyclic Compounds
- The development of novel synthetic methods enables the construction of complex heterocyclic structures, which are crucial for the development of new pharmaceutical agents. The synthesis of pyrrole derivatives through innovative methods demonstrates the versatility of these compounds in drug discovery and development (Oliveira Udry et al., 2014).
Pharmaceutical Applications
- Heterocyclic compounds synthesized through these methods have potential applications in pharmaceuticals. Their diverse biological activities, including antiviral, antibacterial, and anticancer properties, make them valuable candidates for drug development. The synthesis and characterization of these compounds provide a foundation for further exploration of their therapeutic potential (Ghorai & Mani, 2014).
Propriétés
IUPAC Name |
1-(1-methylpyrrol-2-yl)-2-[(1S,5R)-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22-8-2-3-16(22)17(25)19(27)24-11-13-4-5-14(24)12-23(10-13)18(26)15-9-20-6-7-21-15/h2-3,6-9,13-14H,4-5,10-12H2,1H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJLGDWIZYNTFS-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)N2CC3CCC2CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5544935.png)

![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)
![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)
![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)



![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)